molecular formula C14H17BrFNO4 B13023046 N-Boc-3-bromo-5-fluoro-L-phenylalanine

N-Boc-3-bromo-5-fluoro-L-phenylalanine

Cat. No.: B13023046
M. Wt: 362.19 g/mol
InChI Key: PENBFMDFHDIAQC-NSHDSACASA-N
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Description

N-Boc-3-bromo-5-fluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the phenyl ring. It is primarily used as a pharmaceutical intermediate and in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-5-fluoro-L-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc group to prevent unwanted reactions.

    Bromination: The phenyl ring is brominated at the 3-position using bromine or a brominating agent.

    Fluorination: The 5-position of the phenyl ring is fluorinated using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-5-fluoro-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

N-Boc-3-bromo-5-fluoro-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-5-fluoro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other positions. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-bromo-5-fluoro-L-phenylalanine is unique due to the specific combination of the Boc protecting group, bromine, and fluorine atoms. This combination provides distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(2S)-3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

PENBFMDFHDIAQC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Br)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

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